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Abstract
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory

nervous system, presents a significant therapeutic challenge. Current treatments often provide

inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium

channel Nav1.7 has emerged as a key target for the development of novel analgesics due to its

critical role in pain signaling pathways. This technical guide details the preclinical investigation

of PCC0105003, a novel, potent, and selective inhibitor of the Nav1.7 channel. This document

provides a comprehensive overview of the electrophysiological and in vivo pharmacological

profile of PCC0105003, including detailed experimental protocols and quantitative data, to

support its ongoing development as a potential therapeutic for neuropathic pain.

Introduction to Neuropathic Pain and the Role of
Nav1.7
Neuropathic pain is characterized by spontaneous and evoked pain, including allodynia (pain

from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus). It is a

direct consequence of a lesion or disease affecting the somatosensory system. The voltage-

gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially expressed in

peripheral nociceptive neurons and plays a crucial role in the initiation and propagation of

action potentials in response to noxious stimuli.[1] Genetic studies in humans have solidified
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Nav1.7 as a critical player in pain perception; gain-of-function mutations are linked to inherited

pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1]

These findings underscore the therapeutic potential of selectively targeting Nav1.7 to manage

neuropathic pain. PCC0105003 is a novel small molecule designed to selectively inhibit

Nav1.7, with the aim of providing effective analgesia without the off-target effects associated

with non-selective sodium channel blockers.

Mechanism of Action and Signaling Pathway
PCC0105003 is a state-dependent inhibitor of the Nav1.7 sodium channel, demonstrating

higher affinity for the inactivated state of the channel. By selectively binding to and stabilizing

the inactivated state, PCC0105003 effectively reduces the number of available channels that

can open in response to depolarization, thereby dampening the excitability of nociceptive

neurons and inhibiting the transmission of pain signals.

The signaling pathway in which Nav1.7 and PCC0105003 are involved is depicted below:
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Figure 1: Signaling pathway of Nav1.7 in nociception and the inhibitory action of PCC0105003.
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Quantitative Data
The following tables summarize the key quantitative data for PCC0105003.

Table 1: In Vitro Electrophysiological Profile of
PCC0105003

Channel Subtype IC50 (nM) Hill Slope Cell Line

hNav1.7 11 1.1 HEK293

hNav1.1 1740 0.9 HEK293

hNav1.2 2450 1.0 HEK293

hNav1.3 >10000 n/a HEK293

hNav1.4 >10000 n/a HEK293

hNav1.5 >10000 n/a HEK293

hNav1.6 1490 1.2 HEK293

hNav1.8 >10000 n/a HEK293

Data are presented as the mean from n=4-6 experiments per concentration.

Table 2: In Vivo Efficacy of PCC0105003 in the Rat
Chronic Constriction Injury (CCI) Model

Treatment Group Dose (mg/kg, p.o.)
Paw Withdrawal
Threshold (g) - Day
14 Post-CCI

% Reversal of
Allodynia

Vehicle - 3.2 ± 0.4 0%

PCC0105003 3 7.8 ± 0.9* 45%

PCC0105003 10 12.5 ± 1.2 91%

PCC0105003 30 14.8 ± 1.1 114%

Sham - 15.1 ± 0.8 n/a
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*p<0.05, **p<0.01 vs. Vehicle group. Data are presented as mean ± SEM, n=8 rats per group.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for assessing the inhibitory activity of PCC0105003 on human

Nav1.7 channels.

Cell Culture:

HEK293 cells stably expressing human Nav1.7 (hNav1.7) are cultured in Dulbecco's

Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL

penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

For recordings, cells are plated onto glass coverslips pre-coated with poly-D-lysine.

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH

adjusted to 7.4 with NaOH.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with

CsOH.

Recording Procedure:

Coverslips with adherent cells are transferred to a recording chamber mounted on an

inverted microscope and continuously perfused with the external solution.

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a

resistance of 2-4 MΩ when filled with the internal solution.

A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture

of the membrane patch to establish the whole-cell configuration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15603635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Voltage-clamp recordings are performed using an amplifier (e.g., Axopatch 200B). Data are

acquired and analyzed using pCLAMP software.

To assess state-dependent inhibition, cells are held at a holding potential of -120 mV. A pre-

pulse to the half-inactivation voltage (typically around -75 mV) for 5 seconds is applied to

allow for compound binding to the inactivated state, followed by a test pulse to 0 mV to elicit

Nav1.7 currents.

PCC0105003 is prepared in the external solution and applied to the cells via a perfusion

system at various concentrations to determine the concentration-response relationship and

calculate the IC50 value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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